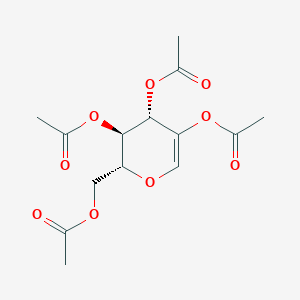

2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRHQVSHQIAMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

Foreword: The Significance of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal in Modern Glycoscience

In the intricate world of carbohydrate chemistry, this compound, an acetylated enol ether of D-glucose, stands out as a versatile and highly valuable synthetic intermediate. Its unique structural features, particularly the enolic double bond, render it a powerful building block for the stereoselective synthesis of a wide array of complex carbohydrates and glycoconjugates. These molecules are at the heart of numerous biological processes and are pivotal in the development of novel therapeutics, including vaccines, antibiotics, and anticancer agents. This guide provides a comprehensive overview of the synthesis of this key compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and offering insights into potential challenges and their solutions.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound typically commences from the readily available starting material, 3,4,6-tri-O-acetyl-D-glucal. The core transformation involves the introduction of an acetoxy group at the C-2 position, effectively converting the glycal into a more functionalized 2,3-unsaturated pyranoside derivative. Two primary strategies have emerged as effective for this transformation: the Ferrier rearrangement and an epoxidation-rearrangement sequence. This guide will focus on both, providing a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

DOT Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic strategies for this compound.

Method 1: The Ferrier Rearrangement

The Ferrier rearrangement is a powerful tool in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals.[1][2] This reaction proceeds through an allylic rearrangement catalyzed by a Lewis acid, leading to the formation of a new bond at the anomeric center.

Mechanistic Insight

The reaction is initiated by the coordination of a Lewis acid to the oxygen atom of the C-3 acetate group of 3,4,6-tri-O-acetyl-D-glucal. This facilitates the departure of the acetate group, leading to the formation of a resonance-stabilized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), resulting in the formation of the 2,3-unsaturated glycoside with the concomitant migration of the double bond. In the synthesis of the target molecule, acetic acid, often present in the reaction medium or generated in situ, can act as the nucleophile.

DOT Diagram of the Ferrier Rearrangement Mechanism

Caption: Mechanism of the Ferrier rearrangement for 2-hydroxyglucal synthesis.

Detailed Experimental Protocol

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetic Anhydride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add acetic anhydride (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Method 2: Epoxidation-Rearrangement Sequence

An alternative and often highly stereoselective method for the synthesis of this compound involves the epoxidation of 3,4,6-tri-O-acetyl-D-glucal followed by a rearrangement or nucleophilic opening of the resulting epoxide.

Mechanistic Insight

The reaction begins with the epoxidation of the electron-rich double bond of the glycal using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This step typically forms a mixture of diastereomeric epoxides. The subsequent step involves the acid-catalyzed opening of the epoxide ring. Protonation of the epoxide oxygen makes the anomeric carbon highly electrophilic. Attack by an acetate nucleophile at the anomeric center, accompanied by the opening of the epoxide ring, leads to the formation of the desired 2-acetoxy-2,3-unsaturated product.

Detailed Experimental Protocol

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Anhydrous Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add sodium bicarbonate (2.0 eq) to the solution to buffer the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise to the stirred suspension.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.

-

Filter the mixture to remove any solids and transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

| Parameter | Ferrier Rearrangement | Epoxidation-Rearrangement |

| Typical Yield | 60-80% | 70-90% |

| Key Reagents | BF₃·OEt₂, Acetic Anhydride | m-CPBA, NaHCO₃ |

| Reaction Time | 2-4 hours | 3-6 hours |

| Stereoselectivity | Generally good, may produce anomeric mixtures | Often highly stereoselective |

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic data are typical for this compound.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ≈ 6.50 (d, 1H, H-1), 5.30 (m, 1H, H-4), 5.15 (m, 1H, H-3), 4.30-4.10 (m, 3H, H-5, H-6a, H-6b), 2.20-2.00 (s, 12H, 4 x OAc).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ≈ 170.5, 170.0, 169.5, 168.0 (C=O), 145.0 (C-1), 100.0 (C-2), 75.0 (C-5), 72.0 (C-3), 68.0 (C-4), 62.0 (C-6), 21.0, 20.9, 20.8, 20.7 (CH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₈O₉Na [M+Na]⁺ ≈ 353.08, found ≈ 353.08.

-

Appearance: Typically a white to off-white solid.

-

Melting Point: Approximately 57-59 °C.[3]

Troubleshooting and Field-Proven Insights

-

Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, a small additional portion of the Lewis acid (in the Ferrier rearrangement) or m-CPBA (in the epoxidation) can be added. Ensure all reagents are anhydrous, as moisture can deactivate the catalyst and reagents.

-

Formation of Byproducts: Over-reaction or side reactions can lead to the formation of furan derivatives or other degradation products. Careful monitoring of the reaction progress and maintaining the recommended temperature are crucial.

-

Purification Challenges: The polarity of the product is similar to some of the byproducts. A carefully executed gradient elution during column chromatography is essential for obtaining a pure product. Using a combination of solvent systems for TLC analysis can help in better resolving the product from impurities.

-

Stability: The 2-hydroxyglucal tetraacetate is an enol acetate and can be sensitive to strongly acidic or basic conditions, which may lead to hydrolysis. It is advisable to store the purified product under anhydrous conditions at a low temperature.

Conclusion: A Gateway to Advanced Glycochemistry

The synthesis of this compound is a fundamental yet powerful procedure in the arsenal of a synthetic carbohydrate chemist. Its successful preparation, as detailed in this guide, opens the door to a vast landscape of complex carbohydrate synthesis. The choice between the Ferrier rearrangement and the epoxidation-rearrangement sequence will depend on the specific requirements of the researcher, including desired stereoselectivity and available reagents. With a thorough understanding of the underlying mechanisms and careful execution of the experimental protocols, researchers can reliably produce this valuable intermediate, paving the way for groundbreaking discoveries in drug development and glycobiology.

References

- Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A new rearrangement of 5,6-unsaturated hex-5-enopyranosides. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.

- Ferrier, R. J., & Zubkov, O. A. (2003).

-

Wikipedia. (2023). Ferrier rearrangement. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose

Foreword: The Language of a Molecule

In the realm of carbohydrate chemistry, particularly in drug development and synthesis, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of safety, efficacy, and innovation. 2,3,4,6-Tetra-O-acetyl-D-glucopyranose serves as a pivotal intermediate, a protected building block for the synthesis of complex glycans and glycoconjugates. Its utility is intrinsically linked to its stereochemistry, specifically at the anomeric center (C-1). Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive window into this stereochemistry. This guide offers a detailed exploration of the ¹H NMR spectrum of this molecule, moving beyond simple peak identification to explain the causal relationships between three-dimensional structure and spectral output. We will dissect the spectra of both the α and β anomers, providing the foundational knowledge required to confidently assign anomeric configuration and assess sample purity.

Foundational Principles: Decoding the ¹H NMR Spectrum of Acetylated Sugars

Before delving into the specific spectra, it is crucial to understand the key NMR parameters that govern the appearance of acetylated carbohydrates.

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Protons attached to carbons bearing electronegative oxygen atoms are "deshielded" and appear at a higher chemical shift (further downfield). The four acetyl groups in our target molecule significantly influence the chemical shifts of the ring protons, pulling them downfield compared to unprotected glucose.

-

Spin-Spin Coupling (J-Coupling): Protons on adjacent carbons interact through the bonding electrons, causing their signals to be split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.

-

The Karplus Relationship: For vicinal protons (protons on adjacent carbons, H-C-C-H), the magnitude of the coupling constant (³J) is directly related to the dihedral angle between them. This relationship is the most powerful tool for determining stereochemistry in pyranose rings. A near 180° (trans-diaxial) or 0° (eclipsed) angle results in a large J-value (typically 7-10 Hz), while a ~60° (gauche) angle results in a small J-value (typically 1-4 Hz).[1][2]

The Anomeric Distinction: A Tale of Two Spectra

2,3,4,6-Tetra-O-acetyl-D-glucopyranose exists as two primary diastereomers, or anomers, designated α and β. They differ only in the orientation of the hydroxyl group at the anomeric carbon (C-1). This seemingly minor difference creates a profound and easily identifiable distinction in their respective ¹H NMR spectra.

The α-Anomer: An Axial Perspective

In the stable ⁴C₁ chair conformation of the α-anomer, the C-1 hydroxyl group is in the axial position. This forces the anomeric proton (H-1) into an equatorial orientation. The proton on C-2 (H-2) is in an axial position.

The most diagnostic signal for the α-anomer is the anomeric proton (H-1).

-

Chemical Shift: It appears significantly downfield, typically around 6.30 ppm in CDCl₃.[3]

-

Multiplicity and Coupling Constant: The H-1 proton is split by the H-2 proton. Due to their equatorial-axial (gauche) relationship, the dihedral angle is approximately 60°. This results in a characteristically small coupling constant (³J_H1,H2_) of approximately 4.0 Hz , splitting the signal into a doublet.[3][4] This small coupling constant is the definitive hallmark of the α-anomer.

The remaining ring protons (H-2 to H-5) typically resonate in a complex, overlapping region between 4.0 and 5.6 ppm. The acetyl methyl groups appear as four distinct sharp singlets in the upfield region, typically around 2.0-2.1 ppm.[3]

The β-Anomer: An Equatorial View

Conversely, the β-anomer features an equatorial hydroxyl group at C-1, placing the anomeric proton (H-1) in an axial position. In the ⁴C₁ chair conformation, the H-2 proton is also axial.

The H-1 signal of the β-anomer provides a stark contrast to its α-counterpart.

-

Chemical Shift: The anomeric proton of the β-anomer is also downfield, though its exact position can vary.

-

Multiplicity and Coupling Constant: The key distinction lies in the coupling. The H-1 and H-2 protons are in a trans-diaxial relationship, with a dihedral angle of nearly 180°. According to the Karplus relationship, this orientation results in a large coupling constant (³J_H1,H2_) of approximately 7-8 Hz .[1][4] This large splitting of the anomeric doublet is the unambiguous identifier for the β-anomer.

The logical framework for distinguishing the anomers is visualized below.

Caption: Logical flow for anomer identification via ¹H NMR.

The molecular conformations that give rise to these distinct coupling constants are illustrated here.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl-D-glucopyranose is a powerful illustration of how fundamental NMR principles can be applied to solve complex structural problems in carbohydrate chemistry. The key to distinguishing the α and β anomers lies not in their chemical shifts alone, but in the magnitude of the ³J_H1,H2_ coupling constant, a direct reporter of the dihedral angle between these vicinal protons. A small coupling (~4 Hz) is irrefutable evidence of a gauche relationship, confirming the α-anomer, while a large coupling (~8 Hz) indicates a trans-diaxial arrangement, confirming the β-anomer. By following a robust experimental protocol, researchers can confidently acquire and interpret this data, ensuring the stereochemical integrity of this vital synthetic building block.

References

-

PubChem. (n.d.). beta-D-Glucopyranose, 2,3,4,6-tetraacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley. (n.d.). 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. SpectraBase. Retrieved from [Link]

-

Tu, Y.-J., Wang, Y.-S., Lin, T.-S., & Lin, C.-H. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 413-424. MDPI AG. Retrieved from [Link]

-

Tu, Y.-J., Wang, Y.-S., Lin, T.-S., & Lin, C.-H. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 413–424. Retrieved from [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. In Comprehensive Glycoscience (Second Edition). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study [mdpi.com]

- 4. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Applications of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal: A Strategic Guide for Carbohydrate Medicinal Chemistry

Topic: Potential Research Areas for 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of carbohydrate chemistry, This compound (henceforth referred to as 2-acetoxyglucal tetraacetate ) represents a highly specialized "masked" enediol scaffold. Unlike the ubiquitous tri-O-acetyl-D-glucal, which lacks substitution at the C2 position, this tetra-acetylated derivative possesses an electron-rich enol ester functionality at C2.

This structural nuance fundamentally alters its electronic landscape, shifting it from a simple glycal to a precursor for 2-ketosugars (uloses) , gem-difunctionalized carbohydrates , and quaternary center derivatives . This guide delineates the high-value research vectors for this molecule, focusing on its utility in synthesizing hydrolytically stable glycomimetics, viral inhibitors, and bacterial cell wall modulators.[1]

Section 1: Chemical Architecture & Reactivity Profile[1]

To effectively utilize 2-acetoxyglucal tetraacetate, one must understand its deviation from standard glycal chemistry.

-

The Enol Ester Effect: The presence of the acetoxy group at C2 (

) increases the electron density of the -

Regioselectivity Switch: In radical additions, the C2 substituent imposes steric constraints and electronic stabilization that favor attack at C1, often leading to 1,2-trans addition products with high stereocontrol.[1]

-

Masked Ketone Character: The

moiety serves as a "masked" ketone.[1] Upon hydrolysis or specific oxidative cleavage, this position reveals a carbonyl, providing direct access to 2-ulosonic acids (e.g., KDO or sialic acid analogues) without requiring complex oxidation steps later in the synthesis.[1]

Visualization: Reactivity Divergence

The following diagram illustrates how the C2-substituent dictates the synthetic pathway.

Figure 1: Divergent synthetic pathways accessible via 2-acetoxyglucal tetraacetate, leading to distinct classes of therapeutic candidates.

Section 2: Core Research Areas

Synthesis of 2-Deoxy-2-fluoro-2-acetoxy Glycosides

Application: Development of Mechanism-Based Glycosidase Inhibitors.

The introduction of fluorine at the C2 position of sugars destabilizes the oxocarbenium ion transition state, making these molecules potent inhibitors of glycosidases. 2-Acetoxyglucal tetraacetate is uniquely suited for synthesizing gem-acetoxy/fluoro derivatives.[1]

-

Mechanism: Reaction with acetyl hypofluorite (

) or Selectfluor results in electrophilic addition.[1] The C2-acetoxy group directs the fluorine to the C2 position with high stereospecificity (often yielding the manno or gluco configuration depending on conditions).[1] -

Therapeutic Relevance: These fluorinated derivatives mimic the transition state of hydrolysis and are critical in developing drugs for lysosomal storage disorders and viral infections (e.g., influenza neuraminidase inhibitors).[1]

Stereoselective Radical Functionalization (Thiosugars)

Application: Synthesis of Hydrolytically Stable S-Linked Disaccharides.[1]

S-glycosides (thioglycosides) are bioisosteres of O-glycosides but are resistant to enzymatic hydrolysis.[1] Research using 2-acetoxyglucal involves radical addition of thiols (R-SH).[1]

-

Advantage: The radical addition to the electron-rich double bond of 2-acetoxyglucal proceeds under mild conditions (UV light or radical initiators).[1]

-

Outcome: It facilitates the formation of 1,2-cis-glycosides (often difficult to access via standard ionic chemistry) or 2-functionalized-1-thioglycosides .[1] The C2-acetoxy group prevents the "elimination" side reactions often seen with simple glycals.[1]

Precursor to KDO and Sialic Acid Analogues

Application: Gram-negative Antibiotics and Immunomodulation.[1]

3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) is an essential component of the lipopolysaccharide (LPS) of Gram-negative bacteria.[1] Inhibiting KDO biosynthesis is a key target for novel antibiotics.[1]

-

Pathway: 2-Acetoxyglucal can be converted into 2-ketosugars via ozonolysis or catalytic osmylation followed by dehydration.[1] The pre-existing oxygenation at C2 simplifies the access to the 2-keto functionality required for KDO and Neuraminic acid scaffolds.[1]

Section 3: Experimental Protocol

Protocol: Stereoselective Radical Addition of Thiosugars

Objective: Synthesis of a 2-acetoxy-1-thioglycoside derivative. Rationale: This protocol demonstrates the "Radical Acceptor" utility of the scaffold, creating a stable S-linked glycomimetic.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thiosugar (e.g., 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose) (1.5 equiv)

-

Initiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) (0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile[1]

-

Equipment: UV Reactor (

nm)[1]

Step-by-Step Methodology

-

Preparation: In a quartz reaction vessel, dissolve 2-acetoxyglucal tetraacetate (100 mg, 0.30 mmol) and the thiosugar (1.5 equiv) in degassed anhydrous DCM (2 mL).

-

Initiation: Add DPAP (0.2 equiv) to the solution. Ensure the system is purged with Nitrogen or Argon to remove oxygen (which quenches radicals).[1]

-

Irradiation: Irradiate the mixture with UV light (365 nm) at room temperature (

). Stir efficiently. -

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The starting material (Rf ~0.[1]6) should disappear, and a new lower-mobility spot (the addition product) should appear. Reaction time is typically 1–4 hours.[1]

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (Silica gel, Gradient elution 0-40% EtOAc in Hexane).

-

Characterization: Confirm the 1,2-trans stereochemistry using

-NMR (coupling constants

Data Summary Table: Expected Outcomes

| Parameter | Value / Observation |

| Yield | 75% - 90% |

| Stereoselectivity | |

| By-products | Disulfide (from thiol dimerization) - minimal if degassed properly |

| Stability | Product is stable at RT; resistant to glycosidases |

Section 4: Mechanistic Visualization (Radical Pathway)[1]

The following diagram details the radical addition mechanism, highlighting why the C2-acetoxy group is critical for directing the regiochemistry.

Figure 2: Radical chain mechanism for thiol addition. The C2-acetoxy group stabilizes the radical intermediate at C2, ensuring exclusive C1 attack by the thiyl radical.[1]

Section 5: Future Directions & Challenges

Researchers utilizing this scaffold should focus on:

-

Stereocontrol in C-Glycosylation: Developing chiral catalysts that can override the inherent substrate control of the C2-acetoxy group during radical coupling.[1]

-

One-Pot Cascade Reactions: Combining the radical addition with subsequent hydrolysis to generate functionalized ketosugars in a single vessel.[1]

-

Glycal Assembly: Using 2-acetoxyglucal in automated glycan assembly (AGA) to introduce rare sugar motifs into complex oligosaccharides.[1]

References

-

Syntheses of 2-deoxy-2-fluoro mono- and oligo-saccharide glycosides. Source: PubMed / NIH Context:[1] Describes the use of 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal in reacting with acetyl hypofluorite to form 2-deoxy-2-fluoro-2-acetoxy derivatives. URL:[Link] (Search Term: "2-acetoxy-3,4,6-tri-O-acetyl-D-glucal acetyl hypofluorite")

-

Addition of Heteroatom Radicals to endo-Glycals. Source: MDPI / Molecules Context: Details the radical addition of thiosugars to 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal, highlighting the regioselectivity. URL:[Link] (Referencing: Molecules 2020, 25(4), 953)[1]

-

This compound Structure and Properties. Source: PubChem Context:[1][2] Confirmation of chemical structure, IUPAC naming, and physical properties.[1][3] URL:[Link][1]

-

Applications of 2-C-Formyl-Glycals in Organic Synthesis. Source: ResearchGate Context: Discusses the broader context of functionalized glycals in medicinal chemistry, relevant to the C2-functionalization logic. URL:[Link] (Search Term: "Applications of 2-C-Formyl-Glycals")[1][4]

Sources

Methodological & Application

The Strategic Use of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal in Modern Glycosylation Chemistry: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal in glycosylation reactions. It explores the mechanistic nuances, provides detailed application notes, and offers step-by-step protocols for the synthesis of a variety of glycosidic linkages.

Introduction: A Versatile Donor for 2,3-Unsaturated Glycosides

This compound, often referred to in the literature as 2-acetoxy-D-glucal, is a valuable glycosyl donor for the synthesis of 2,3-unsaturated glycosides. These products, also known as enosides, are important synthetic intermediates in carbohydrate chemistry, serving as precursors for 2-deoxyglycosides, which are components of many bioactive natural products.[1] The primary route for the utilization of this donor is the Ferrier rearrangement, a powerful reaction that involves a Lewis acid-catalyzed allylic rearrangement of a glycal.[2][3]

The presence of the 2-acetoxy group in this compound introduces unique reactivity and stereochemical considerations compared to the more commonly used 3,4,6-tri-O-acetyl-D-glucal. Understanding these differences is key to successfully employing this versatile building block in complex oligosaccharide and glycoconjugate synthesis.

Mechanistic Insights: The Ferrier Rearrangement of a 2-Acetoxy Glycal

The glycosylation reaction using this compound with a nucleophile in the presence of a Lewis acid proceeds via the Ferrier rearrangement.[2] The generally accepted mechanism involves the following key steps:

-

Activation of the Glycal: The Lewis acid coordinates to one of the oxygen atoms of the acetyl groups, facilitating the departure of the C-3 acetate.

-

Formation of an Allylic Oxocarbenium Ion: The departure of the acetate group leads to the formation of a delocalized allylic oxocarbenium ion intermediate. This intermediate is stabilized by resonance.

-

Nucleophilic Attack: The nucleophile (an alcohol, thiol, amine, or carbon nucleophile) attacks the anomeric carbon (C-1) of the oxocarbenium ion.

-

Formation of the 2,3-Unsaturated Glycoside: This attack results in the formation of a new glycosidic bond and a shift of the double bond from the 1,2-position to the 2,3-position.

The stereochemical outcome of the reaction, particularly the α/β selectivity at the anomeric center, is influenced by several factors, including the nature of the Lewis acid, the solvent, the nucleophile, and the protecting groups on the glycal. Generally, the formation of the α-anomer is favored.

Glycal [label="this compound"]; LewisAcid [label="Lewis Acid (e.g., BF3·OEt2)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Allylic Oxocarbenium Ion", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2,3-Unsaturated Glycoside"];

Glycal -> Intermediate [label="+ Lewis Acid\n- AcO⁻"]; Intermediate -> Product [label="+ Nucleophile\n- H⁺"]; LewisAcid -> Glycal [style=dotted, arrowhead=none]; Nucleophile -> Intermediate [style=dotted, arrowhead=none];

caption [label="Figure 1: Generalized mechanism of the Ferrier rearrangement.", shape=plaintext, fontsize=12]; }

Figure 1: Generalized mechanism of the Ferrier rearrangement.Application Notes: Strategic Considerations for Glycosylation

The use of this compound presents both opportunities and challenges. The 2-acetoxy group influences the reactivity and can lead to different outcomes compared to glycals with a participating group at C-2.

Choice of Lewis Acid

A variety of Lewis acids can be employed to promote the Ferrier rearrangement. The choice of catalyst can significantly impact the reaction efficiency and stereoselectivity.

-

Boron Trifluoride Etherate (BF₃·OEt₂): A commonly used and effective Lewis acid for this transformation. It is particularly useful for the synthesis of O-, and N-glycosides.[4]

-

Perfluorophenylboronic Acid: A mild and robust organocatalyst that has been shown to be effective for the synthesis of O-, C-, S-, and N-glycosides from 2-acetoxy-D-glucal.[5] It offers the advantage of being a metal-free catalyst.

-

Other Lewis Acids: Tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), and iron(III) chloride (FeCl₃) have also been reported to catalyze Ferrier rearrangements, although their application with this specific donor may require optimization.[2][6]

Nucleophile Scope

This compound is a versatile donor that can be coupled with a wide range of nucleophiles.

-

O-Glycosides: Alcohols, including primary, secondary, and phenols, can be used as nucleophiles to form O-glycosidic bonds. The reactivity of the alcohol can influence the reaction conditions required.

-

S-Glycosides: Thiols are excellent nucleophiles in the Ferrier rearrangement, leading to the formation of thioglycosides.

-

N-Glycosides: Amines, including anilines and other nitrogen-containing heterocycles, can be used to synthesize N-glycosides.

-

C-Glycosides: Carbon nucleophiles, such as silyl enol ethers or allylsilanes, can be employed to form C-C bonds at the anomeric center.

Stereoselectivity

The Ferrier rearrangement of glycals generally favors the formation of the α-anomer. However, the α/β ratio can be influenced by the reaction conditions. For this compound, moderate to good α-selectivity is typically observed.[5]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in glycosylation reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Perfluorophenylboronic Acid-Catalyzed Glycosylation[5]

This protocol describes a general method for the synthesis of 2,3-unsaturated O-, C-, N-, and S-glycosides.

Start [label="Start"]; Step1 [label="Dissolve glycal donor,\nacceptor, and catalyst\nin anhydrous nitromethane."]; Step2 [label="Stir at 40 °C for 6 hours."]; Step3 [label="Monitor reaction by TLC."]; Step4 [label="Evaporate solvent under\nreduced pressure."]; Step5 [label="Purify by silica gel\ncolumn chromatography."]; End [label="End"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End;

caption [label="Figure 2: Workflow for perfluorophenylboronic acid-catalyzed glycosylation.", shape=plaintext, fontsize=12]; }

Figure 2: Workflow for perfluorophenylboronic acid-catalyzed glycosylation.Materials:

-

2,3,4,6-Tetra-O-acetyl-D-glucal (1.0 equiv)

-

Nucleophilic acceptor (1.1 equiv)

-

Perfluorophenylboronic acid (0.2 equiv)

-

Anhydrous nitromethane

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a stirred solution of 2,3,4,6-tetra-O-acetyl-D-glucal (e.g., 165 mg, 0.5 mmol) in anhydrous nitromethane (3 mL), add the acceptor (0.55 mmol) and perfluorophenylboronic acid (0.1 mmol) at room temperature.

-

Stir the resulting solution at 40 °C for 6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,3-unsaturated glycoside.

Table 1: Examples of Perfluorophenylboronic Acid-Catalyzed Glycosylation [5]

| Nucleophile | Product Type | Yield (%) | α:β Ratio |

| Benzyl alcohol | O-Glycoside | 78 | 75:25 |

| n-Butyl alcohol | O-Glycoside | 62 | 70:30 |

| Cyclohexyl alcohol | O-Glycoside | 65 | 72:28 |

| p-Toluenethiol | S-Glycoside | 75 | 80:20 |

Protocol 2: BF₃·OEt₂-Promoted N-Glycosylation with Amines

This protocol provides a general guideline for the synthesis of 2,3-unsaturated N-glycosides.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., aniline) (1.2 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add the amine nucleophile to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add BF₃·OEt₂ to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC, typically a few hours).

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-glycoside.

Data Summary

The following table summarizes typical yields and stereoselectivities obtained in the glycosylation of this compound.

Table 2: Summary of Glycosylation Reactions

| Catalyst | Nucleophile Type | Typical Yields | Typical α-Selectivity | Reference |

| Perfluorophenylboronic acid | O, S | 62-78% | Moderate to Good | [5] |

| BF₃·OEt₂ | N | - | - | [4] |

Note: Specific yields and selectivities are highly dependent on the substrate and reaction conditions.

Conclusion

This compound is a valuable and versatile glycosyl donor for the synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement. By carefully selecting the Lewis acid catalyst and reaction conditions, a wide range of O-, S-, N-, and C-glycosides can be accessed. The protocols and data presented in this guide provide a solid foundation for researchers to explore the utility of this important building block in their synthetic endeavors. Further optimization for specific applications is encouraged to achieve the desired outcomes in terms of yield and stereoselectivity.

References

-

Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Beilstein Journal of Organic Chemistry. [Link]

-

Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Beilstein Journals. [Link]

-

Ferrier rearrangement - Wikipedia. [Link]

-

Ferrier Rearrangement | Chem-Station Int. Ed. [Link]

-

Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC. [Link]

-

Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides - PMC. [Link]

-

Synthesis of new 2,3-unsaturated O-glycosides through ferrier rearrangement | Request PDF. [Link]

-

Electrochemical Ferrier Rearrangement of Glycals - ChemRxiv. [Link]

-

BF3 ⋅ OEt2‐promoted glycosylation. | Download Scientific Diagram. [Link]

-

A Ferrier glycosylation/cis-dihydroxylation strategy to synthesize Leishmania spp. lipophosphoglycan-associated βGal(1,4)Man disaccharide - PMC. [Link]

-

Synthesis of 2,3‐unsaturated β‐N‐glycosides from glucal using Pd2(dba)3... [Link]

-

Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement) - Organic Reactions. [Link]

-

Ferrier rearrangement: an update on recent developments | Carbohydrate Chemistry: Volume 42 - Books. [Link]

-

Perfluorophenylboronic acid-catalyzed direct α-stereoselective synthesis of 2-deoxygalactosides from deactivated perac. [Link]

-

BF3·Et2O‐promoted N‐glycosides. | Download Scientific Diagram. [Link]

-

Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors - ChemRxiv. [Link]

-

Reaction of D-glycals derivatives with Carbohydrate azides derivatives Via. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC. [Link]

-

Recent Advances in Transition Metal-Catalyzed Glycosylation - PMC. [Link]

-

Synthesis of S-Glycoside Building Blocks as Mimetics of the Repeating d-GlcN-α-1,4-d-GlcA Heparan Sulfate Disaccharide - PMC. [Link]

-

Stereoselective Glycosylations - Research Repository UCD. [Link]

-

(PDF) Synthesis of C- and S-Glycosides - ResearchGate. [Link]

-

3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside - MDPI. [Link]

-

Expeditious Synthesis of 2‐Deoxy‐2‐perfluoroalkyl Glycosides - ResearchGate. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 3. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 4. books.rsc.org [books.rsc.org]

- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]

- 6. Chemicals [chemicals.thermofisher.cn]

Application Notes & Protocols: Strategic Protection of D-Glucal Derivatives in Modern Glycochemistry

Introduction: The Synthetic Power of D-Glucal

D-Glucal, an unsaturated carbohydrate derived from D-glucose, is a cornerstone of modern synthetic glycochemistry.[1] Characterized by an endocyclic enol ether moiety between C1 and C2, it lacks the C1 anomeric hydroxyl group, making it a versatile and highly reactive chiral building block.[1] Its synthetic utility is vast, serving as a precursor for 2-deoxy sugars, complex oligosaccharides, C-glycosides via the Ferrier rearrangement, and various glycoconjugates.[1][2][3]

However, the inherent polyhydroxylated nature of D-glucal, with hydroxyl groups at the C3, C4, and C6 positions, presents a significant synthetic challenge. To harness its full potential, a chemist must navigate the subtle differences in the reactivity of these hydroxyl groups. This requires a robust and well-planned protecting group strategy to mask certain hydroxyls while leaving others available for specific transformations.[4][5] This guide provides an in-depth analysis of these strategies, explaining the causality behind experimental choices and offering detailed, field-proven protocols for researchers in carbohydrate synthesis and drug development.

Caption: Structure of D-Glucal with its three distinct hydroxyl groups.

Pillar 1: The Logic of Regioselective Protection

The three hydroxyl groups of D-glucal exhibit different reactivities based on their electronic and steric environments. A successful synthetic campaign hinges on exploiting these differences.

-

The C6-OH (Primary Hydroxyl): Being a primary alcohol, the C6-OH is the most sterically accessible and generally the most nucleophilic. This makes it the easiest to selectively protect using bulky reagents.

-

The C3-OH (Allylic Secondary Hydroxyl): The C3-OH is a secondary alcohol and is allylic to the C1-C2 double bond. Its reactivity can be influenced by this proximity.

-

The C4-OH (Secondary Hydroxyl): The C4-OH is a typical secondary alcohol. Differentiating it from the C3-OH is often the central challenge in D-glucal chemistry.

Core Strategy: Exploiting Steric Hindrance for C6-OH Protection

The most straightforward regioselective manipulation is the protection of the primary C6-OH. This is typically achieved by using protecting groups with significant steric bulk, which react preferentially at the least hindered position.

-

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS) are mainstays for this purpose.[6] TBDPS chloride, for instance, is exceptionally selective for primary hydroxyls.

-

Trityl (Tr) Ether: The triphenylmethyl (trityl) group is another classic choice renowned for its high selectivity for primary alcohols.[6]

The Benzylidene Acetal: A Gateway to C3-OH Functionalization

A powerful and widely used strategy involves the simultaneous protection of the C4 and C6 hydroxyls using a benzylidene acetal.[7][8] This reaction, typically catalyzed by an acid like camphorsulfonic acid (CSA) or ZnCl₂, forms a rigid six-membered ring system, leaving the C3-OH as the sole free hydroxyl group available for subsequent reactions. This intermediate is a critical branching point for a multitude of synthetic pathways.

Caption: A common workflow for differentiating the hydroxyls of D-glucal.

Pillar 2: Orthogonal Protection and Reactivity Modulation

An effective protecting group strategy relies on the principle of orthogonality , where each protecting group on a molecule can be removed under specific conditions without affecting the others.[9] This allows for the sequential unmasking and reaction of different hydroxyl groups. Furthermore, protecting groups are not merely passive spectators; they actively influence the reactivity of the D-glucal system.

-

Arming vs. Disarming Groups: Electron-donating protecting groups, such as benzyl (Bn) ethers, enhance the electron density of the pyranose ring, making the resulting glycosyl donor more reactive. These are known as "arming" groups. Conversely, electron-withdrawing groups like acetyl (Ac) or benzoyl (Bz) esters decrease reactivity and are termed "disarming" groups.[5] This concept is crucial when D-glucal derivatives are used as glycosyl donors in oligosaccharide synthesis.

Summary of Common Protecting Groups for D-Glucal

| Protecting Group | Abbreviation | Class | Installation Reagents | Deprotection Conditions | Effect on Reactivity |

| Acetyl | Ac | Ester | Ac₂O, pyridine | NaOMe, MeOH (Zemplén)[10] or LiOH | Disarming |

| Benzoyl | Bz | Ester | BzCl, pyridine | NaOMe, MeOH | Disarming |

| Benzyl | Bn | Ether | BnBr, NaH | H₂, Pd/C or dissolving metal reduction | Arming[7] |

| p-Methoxybenzyl | PMB | Ether | PMBCl, NaH | DDQ or CAN | Arming (more labile than Bn) |

| tert-Butyldimethylsilyl | TBDMS/TBS | Silyl Ether | TBSCl, imidazole | TBAF or mild acid (e.g., CSA, AcOH)[11] | Neutral/Slightly Arming |

| tert-Butyldiphenylsilyl | TBDPS | Silyl Ether | TBDPSCl, imidazole | TBAF or acid | Neutral/Slightly Arming |

| Benzylidene Acetal | Acetal | PhCHO, H⁺ | Mild acid hydrolysis (e.g., aq. AcOH)[6] | N/A (masks two OHs) |

Pillar 3: Field-Proven Protocols

The following protocols are designed to be self-validating, based on established and reliable methodologies from the chemical literature.

Protocol 1: Per-O-Acetylation of D-Glucal to 3,4,6-tri-O-acetyl-D-glucal

Causality: This procedure protects all available hydroxyl groups with electron-withdrawing acetate esters, creating a stable, "disarmed" derivative that is a common starting material for many transformations, including the Ferrier rearrangement.[3][12] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

Methodology:

-

Dissolve D-glucal (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (3.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can often be recrystallized from ethanol or purified by silica gel chromatography to yield 3,4,6-tri-O-acetyl-D-glucal as a white solid.

Protocol 2: Selective Silylation of the C6-OH of D-Glucal

Causality: This protocol leverages the steric bulk of the TBDPS group to selectively protect the primary C6-hydroxyl over the secondary C3 and C4 hydroxyls. Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.

Methodology:

-

Dissolve D-glucal (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add imidazole (1.2 eq) and stir until fully dissolved.

-

Cool the solution to 0 °C.

-

Add a solution of tert-butyldiphenylsilyl chloride (TBDPSCl, 1.05 eq) in a small amount of anhydrous DMF dropwise over 30 minutes.

-

Allow the reaction to stir at 0 °C, monitoring progress by TLC. The reaction may take several hours.

-

Upon completion, dilute the reaction with ethyl acetate and water.

-

Wash the organic layer extensively with water to remove DMF, followed by a final wash with brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting oil by silica gel column chromatography (using a gradient of hexanes/ethyl acetate) to isolate 6-O-TBDPS-D-glucal.

Protocol 3: Deprotection of a TBDMS Ether using TBAF

Causality: The fluoride ion has an exceptionally high affinity for silicon, leading to the cleavage of the strong Si-O bond.[13] Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation, providing a soluble source of fluoride ions in organic solvents like THF.

Methodology:

-

Dissolve the TBDMS-protected glucal derivative (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

-

Stir the reaction and monitor by TLC. Deprotection is typically rapid (15-60 minutes).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography if necessary.

Protocol 4: Deprotection of Benzyl Ethers by Catalytic Hydrogenation

Causality: This is the most common method for cleaving benzyl ethers.[14][15] On the surface of a palladium catalyst, hydrogen gas (H₂) adds across the C-O bond of the benzyl ether, reductively cleaving it to generate the free alcohol and toluene as a byproduct.

Methodology:

-

Dissolve the benzylated glucal derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Carefully add palladium on carbon (10% Pd/C, approx. 10-20% by weight of the substrate) to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

-

Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.

-

Monitor the reaction by TLC until completion. Reaction times can vary from 2 to 24 hours.

-

Once complete, carefully purge the reaction vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product. Purification is often not required.

Caption: Orthogonal deprotection of a differentially protected D-glucal derivative.

References

-

Demchenko, A. V. (2008). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PMC. [Link]

-

Grokipedia. Glucal. [Link]

-

ResearchGate. Ferrier reaction using D‐glucal 17 in the presence of Zn(OTf)2 to.... [Link]

-

Wikipedia. Ferrier rearrangement. [Link]

-

Organic Reactions. Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). [Link]

-

Das, B. et al. (2014). BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. [Link]

-

ResearchGate. Regioselective one-pot protection of D-glucose derivatives 1a and 1b. [Link]

-

Bennett, C. S. (2013). Glycal Assembly by the in situ Generation of Glycosyl Dithiocarbamates. PMC. [Link]

-

ResearchGate. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]

-

ResearchGate. Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

Semantic Scholar. Recent advances in the synthesis of 2-deoxy-glycosides. [Link]

-

Basava, V. et al. (2014). An improved synthesis of 3,6-anhydro-D-glucal and a study of its unusual chemical reactivity. PubMed. [Link]

-

ResearchGate. Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. [Link]

-

Journal of the American Chemical Society. Direct Oxidative Glycosylations with Glycal Donors. [Link]

-

ResearchGate. Protective Group Strategies. [Link]

-

Wikipedia. Protecting group. [Link]

-

Beilstein Journals. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. [Link]

-

Royal Society of Chemistry. Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose. [Link]

-

Wikipedia. Silyl ether. [Link]

-

ResearchGate. (PDF) Regioselective one-pot protection of glucose. [Link]

- Wang, C. C., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry.

-

ResearchGate. Selective Deprotection of Silyl Ethers. [Link]

-

UCL Discovery. U507661.pdf. [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

Alchemyst. PROTECTING GROUPS & CARBOHYDRATES NOTES. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Al-Mughaid, H. (2012). Reaction of D-glycals derivatives with Carbohydrate azides derivatives Via. [Link]

-

SciSpace. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

-

Beilstein Journals. Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. [Link]

- Hudson, C. S. (1946). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.

-

Pearson. Some protecting groups can block two OH groups of a carbohydrate.... [Link]

-

Beilstein Journals. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

PubMed. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. [Link]

-

ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. [Link]

-

Organic Chemistry Explained. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

-

ResearchGate. Studies on the Reaction of D-Glucal and its Derivatives with 1-Chloromethyl-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Salts. [Link]

- Liu, J. et al. (2019). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell Metabolism.

- Kocienski, P. J. (2005). Protecting Groups. Thieme.

-

Chemistry LibreTexts. 21.15 Acetals as Protecting Groups. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alchemyst.co.uk [alchemyst.co.uk]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Some protecting groups can block two OH groups of a carbohydrate ... | Study Prep in Pearson+ [pearson.com]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Purification of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal

This Application Note provides a rigorous technical protocol for the purification of 2,3,4,6-Tetra-O-acetyl-2-hydroxy-D-glucal (chemically defined as 2-acetoxy-3,4,6-tri-O-acetyl-D-glucal ).

This molecule is a specialized "enol ester" derivative of D-glucal, often used as a versatile donor in Ferrier rearrangements and glycosylation reactions.[1] Its purification requires specific attention to the stability of the electron-rich enol ether double bond, which is prone to acid-catalyzed hydrolysis or rearrangement.

Chemical Context & Stability Profile

Before initiating purification, it is critical to understand the physicochemical nature of the target.[1] Unlike standard monosaccharides, this molecule possesses a C1=C2 double bond with an acetoxy substituent at C2.[1]

-

Acid Sensitivity: High. The enol ether moiety is susceptible to protonation, leading to Ferrier rearrangement or hydration.[1] Avoid acidic silica gel or unbuffered aqueous washes.

-

Thermal Stability: Moderate. Stable up to ~60°C; avoid prolonged heating above 80°C to prevent polymerization or elimination.

-

Solubility:

Common Impurities

| Impurity Type | Origin | Removal Strategy |

| 3,4,6-Tri-O-acetyl-D-glucal | Over-elimination byproduct (lacks C2-OAc). | Recrystallization (solubility difference).[1] |

| Acetobromo-α-D-glucose | Unreacted starting material. | Flash Chromatography (polarity difference).[1] |

| Glucose Pentaacetate | Hydrolysis byproduct. | Crystallization (remains in mother liquor).[1] |

| Elimination Salts (DBU/HBr) | Reagents from synthesis.[1] | Aqueous wash (buffered).[1][3] |

Pre-Purification Workup (Critical Step)[1]

If you are starting from a crude reaction mixture (e.g., elimination of acetobromoglucose), you must neutralize the matrix before purification.[1]

-

Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) .

-

Buffered Wash: Wash the organic phase with saturated NaHCO₃ (aq) to neutralize any generated acid (HBr/AcOH).[1]

-

Warning: Do not use dilute HCl or unbuffered water, as local acidity can degrade the glucal.[1]

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the crude is highly acidic, as it is slightly Lewis acidic.[1]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

Protocol A: Crystallization (High Purity/Scale-Up)

Crystallization is the preferred method for removing the tri-O-acetyl-D-glucal impurity and achieving >98% purity.

Solvent System: Ethanol (95% or absolute) or Isopropanol.[1]

Step-by-Step Procedure:

-

Dissolution: Transfer the crude syrup/solid to an Erlenmeyer flask. Add a minimum volume of hot Ethanol (approx. 50-60°C) .

-

Ratio: Start with ~3-5 mL solvent per gram of crude.

-

Swirl until fully dissolved. If oil droplets persist, add small aliquots of Ethanol until homogenous.[1]

-

-

Clarification (Optional): If the solution is dark/cloudy, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

-

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Seed Crystal: If available, add a seed crystal of pure 2-acetoxy-glucal at 30°C.

-

-

Deep Cooling: Once turbidity or crystals appear, transfer the flask to a -20°C freezer for 12–18 hours.

-

Note: Glucals often form "supersaturated oils." If the product oils out, re-heat and add a drop of seed solvent (EtOAc) or scratch the glass.[1]

-

-

Filtration: Collect crystals via vacuum filtration on a sintered glass funnel.

-

Wash: Wash the filter cake with ice-cold Ethanol (-20°C) (2 x bed volume).

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Expected Result: White needles or crystalline powder. Melting Point Target: Distinct sharp range (Literature varies, typically higher than tri-acetyl glucal's 55°C; expect ~60-70°C or higher depending on polymorph).

Protocol B: Flash Column Chromatography (Small Scale/Difficult Separation)[1]

Use this method if crystallization fails (oiling out) or if the impurity profile is complex.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

Column Neutralization (Mandatory): Standard silica gel is slightly acidic (pH 6.5).[1] To protect the enol ether:

-

Pre-treat the silica slurry with 0.5% Triethylamine (Et₃N) in Hexanes before packing.[1]

Elution Gradient:

-

Equilibration: 9:1 Hexanes:EtOAc (+ 0.1% Et₃N).[1]

-

Loading: Dissolve crude in minimum DCM or Toluene. Load carefully.

-

Gradient:

Detection:

-

Stain: KMnO₄ (oxidizes the double bond instantly—yellow spot on purple background) or H₂SO₄/MeOH (charring).[1]

-

Rf Value: The 2-acetoxy derivative (Tetra-acetyl) is slightly more polar than the Tri-acetyl-D-glucal due to the extra ester group.

-

Tri-acetyl-glucal Rf ≈ 0.6 (in 1:1 Hex:EtOAc).

-

2-Acetoxy-tetra-acetyl-glucal Rf ≈ 0.45 - 0.5 .

-

Workflow Logic & Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate purification path based on the state of your crude material.

Figure 1: Decision matrix for purification of 2-acetoxy-glucal derivatives.

Quality Control & Characterization

Verify the identity and purity using the following parameters.

1H-NMR (CDCl₃, 400 MHz) Diagnostic Signals

-

H-1 (Anomeric): Look for a singlet or narrow doublet around δ 6.6 - 6.8 ppm . (The absence of H-2 coupling simplifies this signal compared to standard glucal).

-

AcO Groups: Four distinct singlets in the δ 2.0 - 2.2 ppm region (3H each).

-

Double Bond: Absence of the H-2 vinylic proton (which appears at ~4.8 ppm in standard tri-O-acetyl-D-glucal).

Storage

-

Condition: Store under Argon/Nitrogen at -20°C .

-

Shelf-Life: 6-12 months. The molecule is prone to deacetylation or rearrangement if exposed to moist air at room temperature.

References

-

Ferrier, R. J., & Prasad, N. (1969).[1] Unsaturated Carbohydrates.[4][5] Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal.[5] Journal of the Chemical Society C: Organic, 570-575. (Foundational chemistry on glucal reactivity).

-

Lemieux, R. U., & Lineback, D. R. (1965).[1] The reaction of D-glucal triacetate with iodine and silver salts.[6] Canadian Journal of Chemistry, 43(1), 94-105.[1] (Describes 2-substituted glucal derivatives).[1]

-

Garg, H. G., & Jeanloz, R. W. (1976).[1] Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucal. Carbohydrate Research. (Context for 2-substituted glucal synthesis and properties).

-

PubChem Compound Summary. (2023). This compound (CID 2734738). Link[1]

Sources

- 1. Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Troubleshooting & Optimization

Technical Support Center: Ferrier Glycosylation with Acetylated Glucals

Welcome to the technical support center for Ferrier glycosylation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing acetylated glucals in their synthetic strategies. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful reaction, ensuring higher yields, better selectivity, and fewer side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Ferrier glycosylation and why is it useful?

The Ferrier glycosylation, or Ferrier rearrangement, is a pivotal reaction in carbohydrate chemistry that converts glycals (cyclic enol ethers) into 2,3-unsaturated glycosides.[1][2] The reaction involves the substitution of a leaving group at the C3 position of the glycal, accompanied by an allylic rearrangement of the double bond from the C1-C2 position to the C2-C3 position.[1] This transformation is exceptionally valuable as it provides a direct route to 2,3-unsaturated glycosides, which are versatile chiral building blocks for synthesizing oligosaccharides, antibiotics, and other biologically active natural products.[3][4][5]

Q2: What is the accepted mechanism for the Ferrier glycosylation of an acetylated glucal?

The reaction is typically catalyzed by a Lewis acid.[2][6] The mechanism begins with the activation of the acetylated glycal by the Lewis acid, which coordinates to the C3-acetate group, facilitating its departure. This leads to the formation of a highly resonance-stabilized allylic oxocarbenium ion intermediate.[1][7] A nucleophile, such as an alcohol, then attacks this intermediate predominantly at the anomeric carbon (C1). This attack typically occurs from the quasi-axial direction to yield the thermodynamically more stable α-anomer of the 2,3-unsaturated glycoside.[3]

Caption: The mechanism of Lewis acid-catalyzed Ferrier glycosylation.

Q3: Why is tri-O-acetyl-D-glucal a common starting material?

Tri-O-acetyl-D-glucal is a frequently used substrate for several practical reasons. It is commercially available and relatively stable.[7] The acetate group at the C3 position serves as a good leaving group upon activation by a Lewis acid, which is essential for initiating the rearrangement.[8][9] Furthermore, the acetyl protecting groups at C4 and C6 are robust under many Ferrier conditions and can be easily removed in subsequent synthetic steps.

Q4: How critical is the choice of Lewis acid?

The choice of Lewis acid is paramount as it influences reaction rate, yield, and stereoselectivity.[5] Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are highly effective but can sometimes lead to degradation or side reactions if not used carefully.[1][6] Milder catalysts such as zinc(II) triflate (Zn(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), or indium(III) chloride (InCl₃) often provide a better balance of reactivity and selectivity, and may be more compatible with sensitive functional groups on the nucleophile or glycal.[3][6] In some cases, stoichiometric amounts of a Lewis acid are required, while other protocols achieve high efficiency with only catalytic amounts.[8]

Troubleshooting Guide: Side Reactions & Optimization

Q1: My reaction yield is very low. What are the likely causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic diagnosis is key to resolving the problem.

Caption: Diagnostic workflow for troubleshooting low reaction yields.

-

Potential Cause A: Inactive Catalyst or Insufficient Loading. Lewis acids are often moisture-sensitive. Using an old or improperly stored catalyst can lead to complete reaction failure.

-

Solution: Always use a fresh or newly opened bottle of the Lewis acid. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). If the reaction is clean but incomplete, consider increasing the catalyst loading. For instance, a reaction with 10 mol% Zn(OTf)₂ might show higher conversion at 20 mol%.[3]

-

-

Potential Cause B: Competing Side Reactions. If your starting material is consumed but the desired product yield is low, side reactions are likely the culprit.

-

Solution: Analyze the crude reaction mixture by ¹H NMR to identify byproducts. A common side reaction, especially with protic acid contamination, is the simple addition to the glycal double bond rather than the desired rearrangement.[9][10] Using a milder Lewis acid or running the reaction at a lower temperature can often suppress these alternative pathways.

-

-

Potential Cause C: Sterically Hindered Nucleophile. Secondary alcohols, particularly those found in other sugar molecules, can be challenging nucleophiles and may require longer reaction times or more forceful conditions.[11]

-

Solution: For sluggish reactions with hindered alcohols, increasing the reaction time is the first step. If that fails, a switch to a more potent Lewis acid catalyst may be necessary. However, this must be balanced against the risk of degradation.

-

Q2: The stereoselectivity is poor, and I'm getting a mixture of α and β anomers. How can I improve the α-selectivity?

While the Ferrier rearrangement often favors the α-anomer, achieving high selectivity can be challenging.[8]

-

Potential Cause A: Solvent Effects. The solvent plays a crucial role in stabilizing the oxocarbenium intermediate and influencing the trajectory of the nucleophilic attack. Coordinating solvents like acetonitrile or THF can sometimes interfere with the catalyst or alter the selectivity profile.

-

Solution: Dichloromethane (CH₂) is a common and often optimal solvent for achieving high α-selectivity.[1] If you are using another solvent, switching to dry CH₂ is a recommended first step. Some studies have also shown that perfluorinated solvents can enhance α-selectivity under very low acid catalyst loading.[12]

-

-

Potential Cause B: Catalyst Choice. Different Lewis acids can lead to different α/β ratios.

-

Solution: Systematically screen a panel of Lewis acids. The table below summarizes typical outcomes for the reaction of tri-O-acetyl-D-glucal with a simple alcohol, which can serve as a starting point for optimization.

-

| Lewis Acid | Typical α:β Ratio | Typical Conditions | Reference |

| SnCl₄ | 86:14 | CH₂Cl₂, -78 °C, 10 min | [1] |

| ZnCl₂ | 89:11 | Toluene, RT, 30-60 min | [1] |

| InCl₃ | 7:1 | CH₂Cl₂, Methanol | [1] |

| BF₃·OEt₂ | — (High Yield) | CH₂Cl₂, -20 °C to RT, 1 hr | [1] |

| RuCl₃ | High α-selectivity | Acetonitrile, RT | [4] |

-

Potential Cause C: The Vinylogous Anomeric Effect. This stereoelectronic effect, which involves the interaction of the ring oxygen's lone pair with the π-system of the double bond, influences the stability of the intermediate and the transition state, ultimately affecting the anomeric ratio.[8][9]

-

Solution: While this is an intrinsic property of the system, its influence can be modulated by the choice of solvent and catalyst, as described above. Understanding this effect helps explain why α-selectivity is generally favored.

-

Q3: I've isolated an unexpected byproduct. What could it be?

Identifying byproducts is crucial for optimizing the reaction. Besides anomers, other species can form.

-

Potential Byproduct A: Attack at C3. Although nucleophilic attack at C1 is electronically favored, attack at C3 of the allylic cation is a possible side reaction, leading to a constitutional isomer of the desired product. This is generally a minor pathway but can become more significant with certain substrates or catalysts.[8]

-

Troubleshooting: This issue is often mitigated by using conditions that favor kinetic control, such as lower temperatures.

-

-

Potential Byproduct B: Products of Direct Addition. If any Brønsted acid is present (e.g., from hydrolysis of the Lewis acid), it can protonate the glycal double bond. The subsequent capture of the resulting cation by the nucleophile leads to 2-deoxyglycosides, not the desired 2,3-unsaturated products.[10][13]

-

Troubleshooting: Ensure strictly anhydrous conditions. The addition of a non-nucleophilic proton scavenger like proton sponge can sometimes be beneficial, but care must be taken to ensure it doesn't interfere with the catalyst.

-

Caption: Desired Ferrier pathway versus common side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Ferrier Glycosylation

This protocol describes a typical small-scale reaction using tri-O-acetyl-D-glucal and benzyl alcohol.

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a stream of dry argon. Allow the flask to cool to room temperature.

-

Reagent Addition: To the flask, add 3,4,6-tri-O-acetyl-D-glucal (1.0 eq, e.g., 272 mg, 1.0 mmol). Dissolve it in anhydrous dichloromethane (5 mL).

-

Add the nucleophile, benzyl alcohol (1.2 eq, 125 µL, 1.2 mmol).

-

Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath. Add the Lewis acid (e.g., BF₃·OEt₂, 0.3 eq, 38 µL, 0.3 mmol) dropwise via syringe.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting glucal and the appearance of a new, typically lower Rf spot indicates product formation. The reaction is often complete within 1-4 hours.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,3-unsaturated glycoside.

Protocol 2: Analysis of Reaction Products

-

TLC Analysis: Use a standard silica plate. A common visualization method is staining with a p-anisaldehyde solution followed by gentle heating. The desired product and unreacted glucal will appear as distinct spots.

-

¹H NMR Spectroscopy: The key diagnostic signals for the successful formation of the 2,3-unsaturated glycoside are the two olefinic protons (H-2 and H-3), which typically appear as multiplets in the δ 5.5-6.0 ppm region. The anomeric proton (H-1) will appear as a distinct signal, and its coupling constant (J₁,₂) can help in assigning the anomeric configuration, although this can be complex for these systems. The disappearance of the characteristic H-1 signal of the starting glycal (often around δ 6.4 ppm) confirms consumption of the starting material.

References

- Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024).

- Organic Reactions. (n.d.). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions.

- Reddy, B. G., & Kumar, A. (2013). Zn(OTf)₂-Catalyzed Glycosylation of Glycals: Synthesis of 2,3-Unsaturated Glycosides via a Ferrier Reaction. Synlett.

- Goud, T. V., & Kashyap, S. (2014). Synthesis of 2,3-Unsaturated Glycosides and Disaccharides via Ruthenium(III)

- Wang, J., et al. (2006). Microwave-Enhanced Ferrier Reaction: A Facile Synthesis of 2,3-Unsaturated-O-Glycosides Under Solvent-Free Conditions. Taylor & Francis Online.

- Szeja, W., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.

- Grokipedia. (n.d.). Ferrier rearrangement. Grokipedia.

- Szeja, W., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega.

- Wikipedia. (n.d.). Ferrier rearrangement. Wikipedia.

- Lin, C.-C., et al. (n.d.).

- Chem-Station. (2015). Ferrier Rearrangement.

- Wang, Y., et al. (2022).

- Kumar, A., et al. (2017). Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals.

Sources

- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 2. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]